molecular formula C12H15ClN6 B4579203 6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4579203
M. Wt: 278.74 g/mol
InChI Key: AYPZFMNXDNIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a propyl group, and a pyridin-3-ylmethyl group attached to the triazine ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides in the presence of a base such as sodium hydride.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through nucleophilic substitution reactions using pyridin-3-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazine ring or the pyridin-3-ylmethyl group, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced triazine or pyridin-3-ylmethyl derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-ethyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine: Similar structure with an ethyl group instead of a propyl group.

    6-chloro-N-propyl-N’-(pyridin-2-ylmethyl)-1,3,5-triazine-2,4-diamine: Similar structure with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.

    6-chloro-N-propyl-N’-(pyridin-4-ylmethyl)-1,3,5-triazine-2,4-diamine: Similar structure with a pyridin-4-ylmethyl group instead of a pyridin-3-ylmethyl group.

Uniqueness

6-chloro-N-propyl-N’-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c1-2-5-15-11-17-10(13)18-12(19-11)16-8-9-4-3-6-14-7-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPZFMNXDNIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324632
Record name 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

310875-77-5
Record name 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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